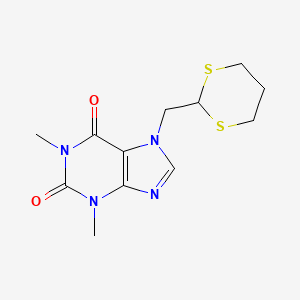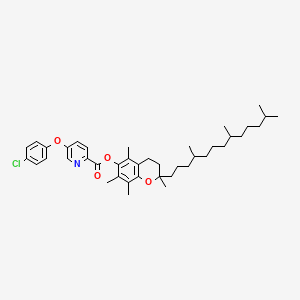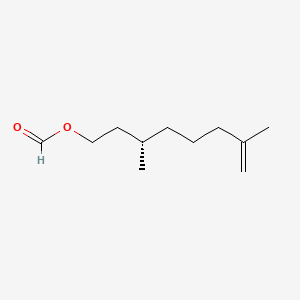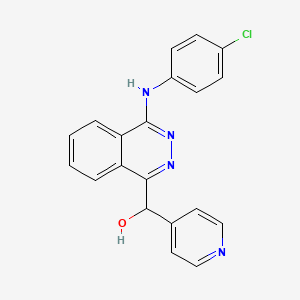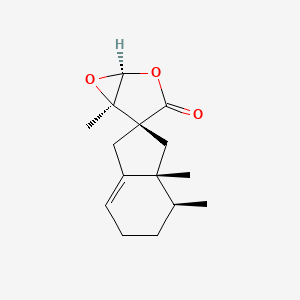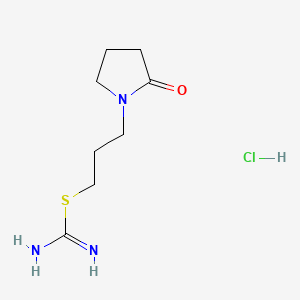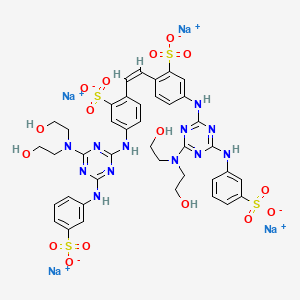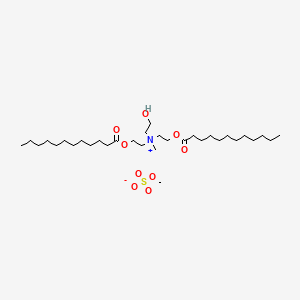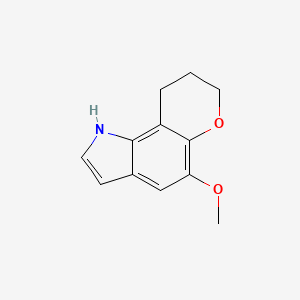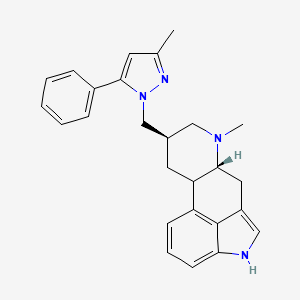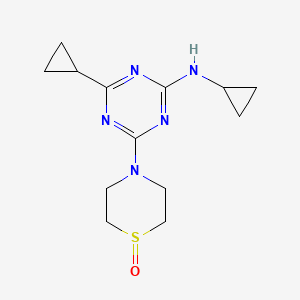
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide: is a chemical compound with the molecular formula C13H19N5OS and a molecular weight of 293.393 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Introduction of Cyclopropyl Groups: Cyclopropyl groups are introduced through nucleophilic substitution reactions using cyclopropylamine.
Attachment of Thiomorpholine: Thiomorpholine is attached via a substitution reaction, often using thiomorpholine hydrochloride.
Oxidation: The final step involves the oxidation of the sulfur atom to form the S-oxide, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the S-oxide back to the sulfide form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Sulfone Derivatives: Formed through further oxidation.
Sulfide Form: Formed through reduction.
Substituted Triazines: Formed through nucleophilic substitution.
Scientific Research Applications
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triazine, 2-methoxy-4-methyl-6-(4-phenyl-1-piperazinyl)
- 1,3,5-Triazine, 2-chloro-4,6-diamino
Uniqueness
1,3,5-Triazin-2-amine, N,4-dicyclopropyl-6-(4-thiomorpholinyl)-, S-oxide is unique due to the presence of the thiomorpholine S-oxide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
148312-51-0 |
|---|---|
Molecular Formula |
C13H19N5OS |
Molecular Weight |
293.39 g/mol |
IUPAC Name |
N,4-dicyclopropyl-6-(1-oxo-1,4-thiazinan-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H19N5OS/c19-20-7-5-18(6-8-20)13-16-11(9-1-2-9)15-12(17-13)14-10-3-4-10/h9-10H,1-8H2,(H,14,15,16,17) |
InChI Key |
YDFWTOCGFAXHHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC(=N2)N3CCS(=O)CC3)NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


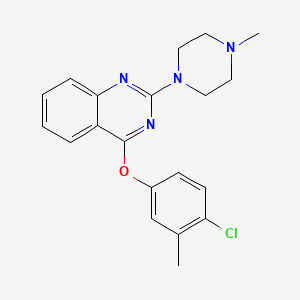
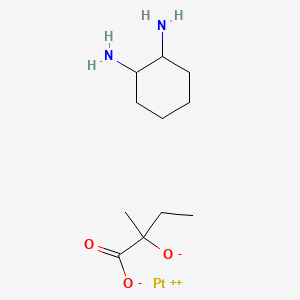
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
